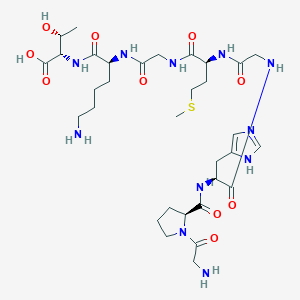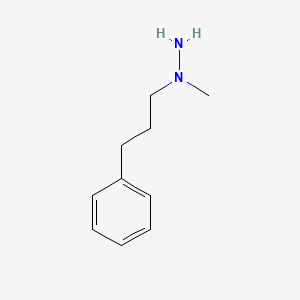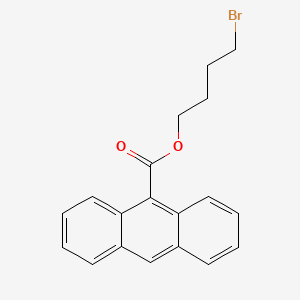
4-Bromobutyl anthracene-9-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromobutyl anthracene-9-carboxylate is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of a bromobutyl group attached to the anthracene core at the 9th position, which is further esterified with a carboxylate group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobutyl anthracene-9-carboxylate typically involves a multi-step process:
Bromination of Butanol: The initial step involves the bromination of butanol to produce 4-bromobutanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 4-Bromobutyl anthracene-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives are formed.
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Dihydroanthracene derivatives.
Coupling Products: Biaryl compounds.
科学研究应用
4-Bromobutyl anthracene-9-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential in biological labeling and imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of 4-bromobutyl anthracene-9-carboxylate is primarily related to its ability to participate in various chemical reactions. The bromobutyl group serves as a reactive site for nucleophilic substitution, while the anthracene core can undergo photochemical reactions. The compound’s fluorescent properties are attributed to the conjugated π-system of the anthracene core, which allows it to absorb and emit light at specific wavelengths .
相似化合物的比较
Anthracene-9-carboxylic acid: Lacks the bromobutyl group, making it less reactive in substitution reactions.
9-Bromoanthracene: Contains a bromine atom directly attached to the anthracene core, differing in reactivity and applications.
4-Bromobutyl benzene: Similar in structure but lacks the extended conjugation of the anthracene core, resulting in different photophysical properties.
Uniqueness: 4-Bromobutyl anthracene-9-carboxylate is unique due to the combination of the bromobutyl group and the anthracene core, which imparts specific reactivity and photophysical properties. This makes it particularly valuable in applications requiring both reactivity and fluorescence.
属性
CAS 编号 |
144449-72-9 |
|---|---|
分子式 |
C19H17BrO2 |
分子量 |
357.2 g/mol |
IUPAC 名称 |
4-bromobutyl anthracene-9-carboxylate |
InChI |
InChI=1S/C19H17BrO2/c20-11-5-6-12-22-19(21)18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12H2 |
InChI 键 |
PDBKCUFIUPRGOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


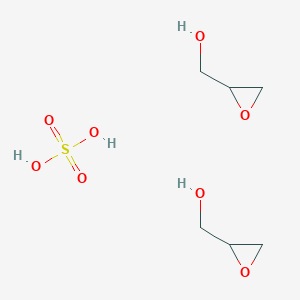
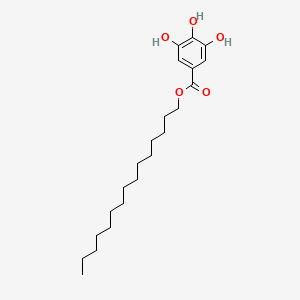
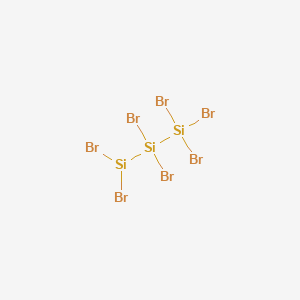
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
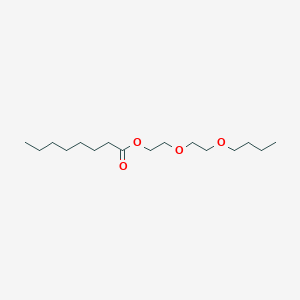
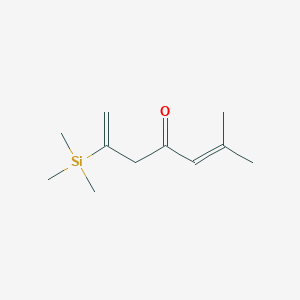
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)
![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
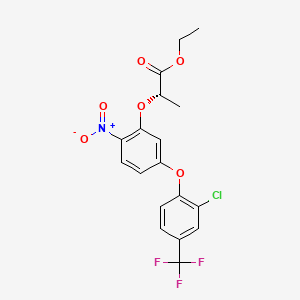
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![7-Borabicyclo[4.1.0]hepta-1,3,5-trien-7-yl](/img/structure/B15164134.png)
